BenchChemオンラインストアへようこそ!

H-Ala-Tyr-OH

Parenteral nutrition Solubility enhancement Tyrosine prodrug

H-Ala-Tyr-OH (L-alanyl-L-tyrosine, CAS 3061-88-9) is a synthetic dipeptide composed of L-alanine and L-tyrosine linked by a peptide bond, with molecular formula C₁₂H₁₆N₂O₄ and molecular weight 252.27 g/mol. It exists as a white to almost white crystalline powder with a melting point of 238–240 °C (decomposition) and a specific optical rotation of +22° to +26° (C=2, 5 mol/L HCl).

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 3061-88-9
Cat. No. B1666808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Tyr-OH
CAS3061-88-9
SynonymsAla-Tyr
alanyltyrosine
alanyltyrosine, (N-beta-Ala-L-Tyr)-isomer
beta-alanyl-tyrosine
L-alanyl-L-tyrosine
sarcophagine
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
InChIInChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10-/m0/s1
InChIKeyALZVPLKYDKJKQU-XVKPBYJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

H-Ala-Tyr-OH (CAS 3061-88-9) – Dipeptide Identity, Core Physicochemical Profile, and Procurement-Relevant Classification


H-Ala-Tyr-OH (L-alanyl-L-tyrosine, CAS 3061-88-9) is a synthetic dipeptide composed of L-alanine and L-tyrosine linked by a peptide bond, with molecular formula C₁₂H₁₆N₂O₄ and molecular weight 252.27 g/mol [1]. It exists as a white to almost white crystalline powder with a melting point of 238–240 °C (decomposition) and a specific optical rotation of +22° to +26° (C=2, 5 mol/L HCl) [1]. The compound belongs to the alanyl-dipeptide family and is functionally classified as both a tyrosine prodrug for parenteral nutrition applications and an inhibitor of angiotensin-1 converting enzyme (ACE) . Its physicochemical profile—particularly its aqueous solubility of approximately 17.99 g/L at 20 °C—distinguishes it from the free amino acid L-tyrosine and underpins its utility in intravenous and cell-culture formulations where free tyrosine solubility is prohibitive [2].

Why Generic Substitution of H-Ala-Tyr-OH with Other Tyrosine Dipeptides or Derivatives Is Scientifically Unjustified


Tyrosine-containing dipeptides and N-acetylated tyrosine derivatives are frequently treated as interchangeable tyrosine sources in procurement specifications, yet peer-reviewed human pharmacokinetic studies demonstrate that whole-body clearance rates, plasma half-lives, and metabolic disposal differ by several-fold between structurally similar compounds [1]. In head-to-head human studies, the N-terminal amino acid identity (alanine vs. glycine) alone produces a 1.8-fold difference in whole-body clearance and an 8.3-fold difference in plasma half-life [1]. Furthermore, disease-state metabolic handling diverges sharply: renal failure impairs Gly-Tyr clearance by approximately 52% while leaving Ala-Tyr clearance statistically unchanged, meaning that formulation interchange without regard to the specific dipeptide can introduce clinically meaningful pharmacokinetic variability [1]. Even among dipeptides sharing the same C-terminal tyrosine, ACE inhibitory potency varies more than 3-fold (IC₅₀ 14.2 μM for Ala-Tyr vs. 38.5–44 μM for Leu-Tyr) [2]. These quantitative differences are not marginal; they represent functional non-equivalence that directly impacts formulation performance, dosing accuracy, and experimental reproducibility.

H-Ala-Tyr-OH (CAS 3061-88-9) Product-Specific Quantitative Differentiation Evidence Against Closest Comparators


Aqueous Solubility of H-Ala-Tyr-OH vs. Free L-Tyrosine: ~38-Fold Enhancement Enables Parenteral Formulation at Clinically Relevant Concentrations

H-Ala-Tyr-OH exhibits an aqueous solubility of 17.99 g/L at 20 °C, compared with approximately 0.45–0.48 g/L at 25 °C for the free amino acid L-tyrosine [1]. This represents an approximately 38-fold solubility advantage for the dipeptide over the free amino acid. The poor solubility of crystalline L-tyrosine (≤0.5 g/L) has been repeatedly cited as the primary barrier preventing adequate tyrosine incorporation into parenteral amino acid solutions, a limitation directly addressed by dipeptide formation [2].

Parenteral nutrition Solubility enhancement Tyrosine prodrug

Whole-Body Clearance of H-Ala-Tyr-OH Exceeds Gly-Tyr by 1.8-Fold and N-Acetyl-Tyrosine by 11-Fold in Healthy Humans

In a direct head-to-head human study (7 healthy controls), whole-body clearance (Cltot) of H-Ala-Tyr-OH was 3,169 ± 198 mL/min, significantly exceeding that of Gly-Tyr (1,781 ± 184 mL/min, P < 0.001) and N-acetyl-L-tyrosine (284 ± 24 mL/min, P < 0.001) [1]. This 1.78-fold clearance advantage over Gly-Tyr and 11.2-fold advantage over NAc-Tyr indicate that H-Ala-Tyr-OH is the most rapidly hydrolyzed and cleared tyrosine source among the three clinically evaluated candidates. Consistent findings were reproduced in a separate hepatic failure cohort where Cltot of Ala-Tyr was 3,169 ± 214 vs. Gly-Tyr 1,780 ± 199 mL/kg/min (P < 0.01) [2].

Pharmacokinetics Parenteral nutrition Peptide hydrolysis

Plasma Half-Life of H-Ala-Tyr-OH Is 8.3-Fold Shorter than Gly-Tyr, Enabling Rapid and Predictable Tyrosine Delivery

When incubated in plasma from healthy controls, the half-life of H-Ala-Tyr-OH was 12.3 ± 0.9 minutes, compared with 101.7 ± 4.9 minutes for Gly-Tyr—an 8.3-fold difference [1]. In plasma from hemodialysis patients, Ala-Tyr half-life remained essentially unchanged (14.6 ± 1.9 min, not significantly different from CON), whereas Gly-Tyr half-life was further prolonged to 131.3 ± 12 min (P < 0.05 vs. CON) [1]. The short and disease-independent half-life of Ala-Tyr ensures that tyrosine is released within minutes of infusion, whereas Gly-Tyr’s prolonged circulation introduces pharmacokinetic uncertainty and delayed amino acid availability.

Plasma stability Peptide half-life Pharmacokinetics

Renal Failure Does Not Impair H-Ala-Tyr-OH Clearance, Whereas Gly-Tyr Clearance Declines by 52%

In hemodialysis patients, whole-body clearance of H-Ala-Tyr-OH was not statistically different from healthy controls (3,169 ± 198 mL/min CON vs. unchanged in HD), demonstrating metabolic robustness of Ala-Tyr disposal in the presence of severe renal impairment [1]. In striking contrast, Gly-Tyr clearance dropped from 1,781 ± 184 mL/min in CON to 858 ± 73 mL/min in HD patients (P < 0.001), representing a 52% reduction [1]. NAc-Tyr clearance was similarly impaired, declining from 284 ± 24 to 129 ± 30 mL/min (P < 0.02) [1]. The resistance of Ala-Tyr clearance to renal dysfunction is attributed to ubiquitous tissue peptidase activity that is not kidney-dependent.

Renal failure Metabolic robustness Parenteral nutrition safety

ACE Inhibitory Potency: H-Ala-Tyr-OH (IC₅₀ 14.2 μM) Is 2.7-Fold More Potent than Leu-Tyr (IC₅₀ 38.5 μM)

H-Ala-Tyr-OH inhibits angiotensin-1 converting enzyme (ACE) with an IC₅₀ of 14.2 μM . By comparison, the structurally related tyrosine-containing dipeptide Leu-Tyr (H-Leu-Tyr-OH) exhibits an IC₅₀ of 38.5–44 μM against ACE, making Ala-Tyr approximately 2.7- to 3.1-fold more potent [1][2]. Furthermore, Song et al. (2021) demonstrated that Ala-Tyr, along with Leu-Tyr and Ile-Tyr, exhibits favorable selectivity for the ACE C-domain, showing competitive/mixed inhibition kinetics, whereas dipeptides such as Glu-Tyr, Arg-Tyr, Phe-Tyr, and Ser-Tyr display noncompetitive inhibition patterns [3]. This C-domain selectivity is therapeutically relevant because selective C-domain inhibition may be associated with fewer side effects (e.g., cough, angioedema) compared to non-selective ACE inhibition [3].

ACE inhibition Antihypertensive peptides C-domain selectivity

H-Ala-Tyr-OH Exhibits C-Domain-Selective ACE Inhibition with Competitive/Mixed Kinetics, Differentiating It from Noncompetitive Tyrosine Dipeptide Inhibitors

Song et al. (2021) systematically evaluated the domain selectivity of seven food-derived tyrosine-containing dipeptides against the N- and C-domains of ACE using FRET-based domain-selective fluorescent substrates [1]. H-Ala-Tyr-OH (AY), along with Leu-Tyr (LY) and Ile-Tyr (IY), was identified as a C-domain-favorable inhibitor exhibiting competitive or mixed inhibition kinetics [1]. In contrast, Glu-Tyr (EY), Arg-Tyr (RY), Phe-Tyr (FY), and Ser-Tyr (SY) displayed noncompetitive inhibition patterns without domain selectivity [1]. The competitive/mixed inhibition mode indicates that Ala-Tyr competes with substrate at the active site of the ACE C-domain, whereas noncompetitive inhibitors bind elsewhere, altering enzyme conformation regardless of substrate concentration. All tyrosine dipeptides tested showed no cytotoxicity on HUVEC cells [1].

ACE C-domain selectivity Inhibition kinetics Antihypertensive mechanism

Evidence-Backed Research and Industrial Application Scenarios Where H-Ala-Tyr-OH (CAS 3061-88-9) Provides Quantifiable Advantage Over Alternatives


Parenteral Nutrition Formulations for Patients with Renal or Hepatic Impairment

H-Ala-Tyr-OH is the preferred tyrosine source for total parenteral nutrition (TPN) admixtures intended for patients with compromised kidney or liver function. Its whole-body clearance remains statistically unchanged in both hemodialysis patients (vs. healthy controls) and hepatic failure patients, whereas Gly-Tyr clearance drops by 52% in renal failure [1] and NAc-Tyr fails to elevate plasma tyrosine at all [2]. The 8.3-fold shorter plasma half-life (12.3 min vs. 101.7 min for Gly-Tyr) ensures rapid and complete conversion to free tyrosine without intact peptide accumulation [1]. The ~38-fold solubility advantage over free L-tyrosine (17.99 g/L vs. ~0.45 g/L) enables formulation of concentrated TPN solutions meeting the elevated tyrosine requirements of premature infants and catabolic patients without exceeding safe infusion volumes [3].

ACE Inhibition Research and Antihypertensive Peptide Lead Discovery

With an ACE IC₅₀ of 14.2 μM and documented C-domain-selective, competitive/mixed inhibition kinetics, H-Ala-Tyr-OH serves as a quantitatively characterized lead scaffold for structure-activity relationship (SAR) studies of antihypertensive dipeptides [1][2]. Its 2.7-fold potency advantage over Leu-Tyr (IC₅₀ 38.5 μM) and mechanistic distinction from noncompetitive tyrosine dipeptides make it the comparator of choice when screening for C-domain-selective ACE inhibitors with potentially reduced bradykinin-mediated side effects [2]. The absence of cytotoxicity on HUVEC cells at concentrations relevant to ACE inhibition further supports its use in cell-based antihypertensive screening cascades [2].

Chemically Defined Cell Culture Media Requiring High-Concentration Tyrosine Supplementation

In biopharmaceutical manufacturing using CHO cell cultures, H-Ala-Tyr-OH has been shown to be metabolized significantly faster than Gly-Tyr, directly impacting media optimization and fed-batch process design [1]. Its high aqueous solubility (17.99 g/L) permits formulation of concentrated feed solutions that would be impossible with free tyrosine (0.45 g/L) [2][3]. The rapid and complete hydrolysis of Ala-Tyr by ubiquitous cellular peptidases ensures that the supplied tyrosine is bioavailable without generating residual dipeptide that could confound metabolomic analyses or exert unintended signaling effects.

Precision Peptide Synthesis and Dipeptide Reference Standard Qualification

H-Ala-Tyr-OH is commercially available at purities of ≥98% (HPLC) to ≥99% (nonaqueous titration) from multiple reputable vendors with defined specifications for appearance (white powder), optical rotation ([α]D²⁰ = +22° to +26°, C=2 in 5 mol/L HCl), and water content [1][2]. These tightly controlled physicochemical specifications, combined with its well-characterized NMR and mass spectrometry profiles [3], make it suitable as a reference standard for dipeptide analytical method development, chiral separation validation, and peptide quantification assays where batch-to-batch consistency is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Ala-Tyr-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.